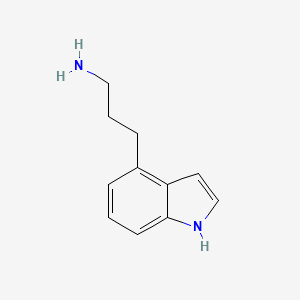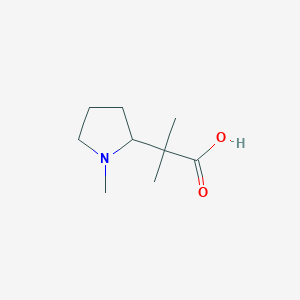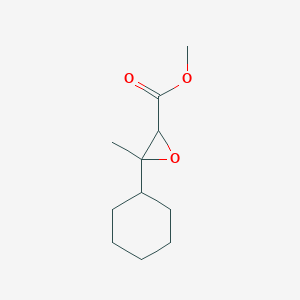
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thioamides.
Common reagents used in these reactions include potassium tert-butylate, methyl iodide, and primary amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial applications due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
Comparison with Similar Compounds
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
5-Arylazothiazoles: These compounds are used in the development of drugs for allergies and hypertension.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
1-(4-ethylthiadiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-3-5-6(4(2)9)10-8-7-5/h3H2,1-2H3 |
InChI Key |
YSPXJIDZUGQTPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


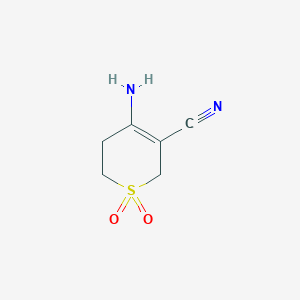
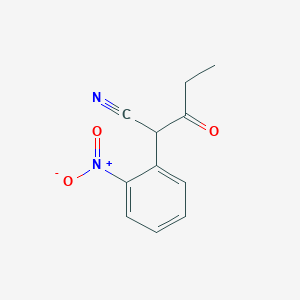
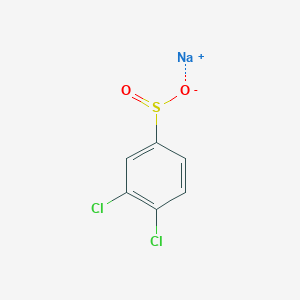
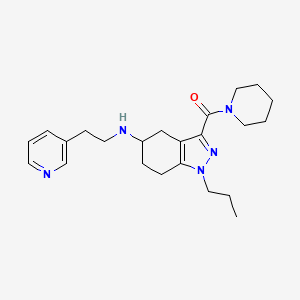
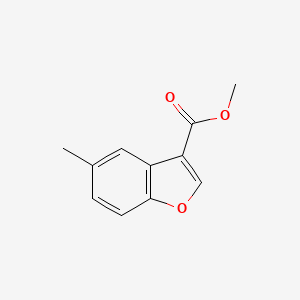
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
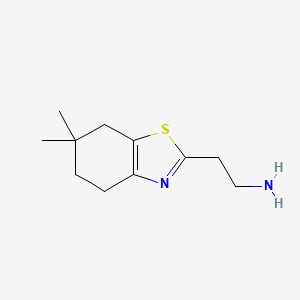
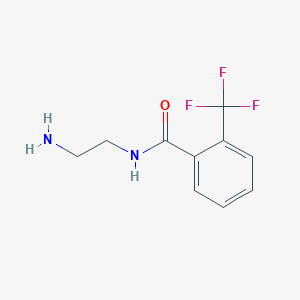
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)

